molecular formula C7H16O B1582833 2,2-Dimethyl-3-pentanol CAS No. 3970-62-5

2,2-Dimethyl-3-pentanol

Cat. No. B1582833
CAS RN: 3970-62-5
M. Wt: 116.2 g/mol
InChI Key: HMSVXZJWPVIVIV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-pentanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-pentanol can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-pentanol has a boiling point of approximately 409 K and a fusion temperature of 282.45 K . The enthalpy of vaporization is 51.4 kJ/mol at a temperature of 333 K .

Scientific Research Applications

Study of Vapor Pressure and Phase Transitions

The compound’s well-documented phase change data, including boiling and melting points, make it a subject of interest in physical chemistry research. Studies on its vapor pressure and phase transitions contribute to a deeper understanding of thermodynamic properties .

Ion Clustering Investigations

2,2-Dimethyl-3-pentanol: may be used in ion clustering studies to understand the behavior of ions in non-aqueous environments. This research has implications for fields ranging from atmospheric chemistry to the design of ionic liquids .

Safety And Hazards

2,2-Dimethyl-3-pentanol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . If it comes into contact with the skin or eyes, it should be rinsed immediately with plenty of water .

properties

IUPAC Name

2,2-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVXZJWPVIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032813
Record name 2,2-Dimethyl-3-pentanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-pentanol

CAS RN

3970-62-5
Record name 2,2-Dimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-62-5
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Record name 2,2-Dimethyl-3-pentanol
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Record name 2,2-DIMETHYL-3-PENTANOL
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Record name 2,2-Dimethyl-3-pentanol
Source EPA DSSTox
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Record name 2,2-dimethylpentan-3-ol
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Record name 2,2-DIMETHYL-3-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
371
Citations
PL Cramer, VA Miller - Journal of the American Chemical Society, 1940 - ACS Publications
The Thermal Decomposition of the Acetate of 2,2-Dimethyl-3-pentanol Page 1 1452 Paul L. Cramer and Verle A. Miller Vol. centages of morpholine converted to the ether and dimorpholinomethane …
Number of citations: 10 pubs.acs.org
JS Chen, DY Kao - Zeitschrift für Physikalische Chemie, 2004 - degruyter.com
Two new equations have been derived to treat the IR data from the monomer-dimer self-association. Equation (9), in the text, is to regress the integrated absorbances of the monomer …
Number of citations: 6 www.degruyter.com
PBP Serra, K Růžička, M Fulem, O Vlk, I Krakovský - Fluid Phase Equilibria, 2016 - Elsevier
Isobaric liquid phase heat capacities of nine selected aliphatic heptanols (1-heptanol, CAS RN: 111-70-6; 3-heptanol, CAS RN: 589-82-2; 4-heptanol, CAS RN: 589-55-9; 2-methyl-2-…
Number of citations: 8 www.sciencedirect.com
VJ Shiner Jr, TE Neumann, BB Basinger - Croatica chemica acta, 1996 - hrcak.srce.hr
Solvolysis rates, alpha and beta deuterium isotope rate effects and product yields have been determined for some 1-(1-adamantyl) propyl sulfonate esters, 4, in some ethanol-water, …
Number of citations: 6 hrcak.srce.hr
JE Mihalick, GG Gatev, JI Brauman - Journal of the American …, 1996 - ACS Publications
Electron photodetachment spectra of three alkoxide ions, 2,2-dimethyl-3-pentoxide, 3,3-dimethyl-2-butoxide, trifluoroethoxide, and two complex ions, 3,3-dimethyl-2-butanol/fluoride, 2,2-…
Number of citations: 27 pubs.acs.org
JMA Tan, T Matsuura - Journal of membrane science, 1999 - Elsevier
Integrally skinned asymmetric membranes were prepared from poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) using different nonsolvent additives. These nonsolvent additives consisted …
Number of citations: 36 www.sciencedirect.com
MD Annable, JW Jawitz, PSC Rao, DP Dai… - …, 1998 - Wiley Online Library
The use of surface‐active tracers for measuring the interfacial area between no aqueous phase liquids (NAPLs) and water was evaluated in a hydraulically isolated test cell installed in …
Number of citations: 105 ngwa.onlinelibrary.wiley.com
MD Annable, PSC Rao, K Hatfield… - Journal of …, 1998 - ascelibrary.org
The difficult task of locating and quantifying nonaqueous phase liquids (NAPLs) present in the vadose and saturated zones has prompted the development of innovative, nondestructive …
Number of citations: 215 ascelibrary.org
L Chen, RC Knox - Groundwater Monitoring & Remediation, 1997 - Wiley Online Library
Two different vertical circulation well (VCW) systems (Type A and Type B) were used to detect and subsequently remove tetrachloro‐ethylene (PCE) spilled in a three‐dimensional sand …
Number of citations: 33 ngwa.onlinelibrary.wiley.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org

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